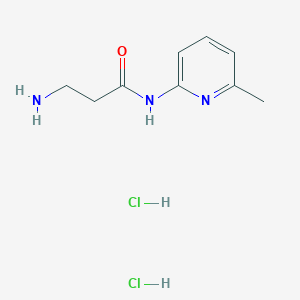

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride

Description

Properties

IUPAC Name |

3-amino-N-(6-methylpyridin-2-yl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c1-7-3-2-4-8(11-7)12-9(13)5-6-10;;/h2-4H,5-6,10H2,1H3,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWQLDJCCKXYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride typically involves the reaction of 6-methylpyridin-2-amine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in an aprotic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-amino-N-(6-methylpyridin-2-yl)propanamide exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that certain derivatives were more effective against glioblastoma and breast cancer cells compared to standard treatments .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant activity is often assessed using assays like DPPH radical scavenging.

Metal Complex Formation

The ability of 3-amino-N-(6-methylpyridin-2-yl)propanamide to form complexes with metal ions enhances its biological activity. These metal complexes have been explored for their potential in drug development, particularly in targeting bacterial infections and cancer cells .

Phytotoxic Activity

Compounds related to 3-amino-N-(6-methylpyridin-2-yl)propanamide have shown phytotoxic effects against various plant species. Research has indicated that these compounds can inhibit the growth of dicotyledonous plants more effectively than monocotyledonous ones, suggesting potential use as herbicides or growth regulators in agricultural practices .

Pesticide Development

The structural features of this compound make it a candidate for developing new pesticides. Its efficacy against specific pests and pathogens can be optimized through chemical modifications, leading to more environmentally friendly agricultural solutions.

Synthesis of Novel Materials

The reactivity of 3-amino-N-(6-methylpyridin-2-yl)propanamide allows for the synthesis of novel materials with unique properties. For example, it can be used as a building block in the creation of polymers or other complex organic materials that have applications in electronics and nanotechnology .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride (PubChem CID: 119057226) serves as a relevant comparator. Below is a detailed analysis:

Structural Implications :

- The dimethylamide in the comparator reduces polarity compared to the primary amine in the target compound, likely altering membrane permeability and metabolic stability .

Physicochemical and Functional Differences

Hydrogen Bonding Capacity :

- The primary compound’s amine (-NH₂) and amide (-CONH-) groups enable strong hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or receptors).

Conformational Flexibility :

- CCS data for the primary compound suggests a rigid structure due to intramolecular interactions, whereas the pyrrolidine substituent in the comparator may introduce torsional flexibility .

Biological Activity

3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, while providing data tables for clarity.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 215.684 g/mol. The compound features a pyridine ring, which contributes to its reactivity and interaction with biological targets.

The primary mechanism of action involves enzyme inhibition . The compound can bind to specific enzymes or receptors, inhibiting their activity either by occupying the active site or through allosteric modulation. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : Inhibits the breakdown of endocannabinoids, potentially enhancing their analgesic effects.

- Cyclooxygenase (COX) : Selectively inhibits COX-2, which is involved in inflammation and pain pathways.

Biological Activities

The compound exhibits a variety of biological activities:

- Anti-inflammatory : By inhibiting COX-2, it reduces the production of pro-inflammatory mediators.

- Analgesic : Enhances endocannabinoid signaling through FAAH inhibition, contributing to pain relief.

- Anticancer : Preliminary studies suggest potential antiproliferative effects on certain cancer cell lines.

Data Table: Biological Activities and Mechanisms

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Analgesic | FAAH inhibition | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Analgesic Effects : A study demonstrated that this compound significantly reduced pain responses in animal models compared to controls. The mechanism was attributed to enhanced endocannabinoid levels due to FAAH inhibition.

- Anti-inflammatory Properties : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, the compound effectively reduced inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : Research involving glioma cell lines showed that treatment with this compound led to a decrease in cell viability and increased apoptosis markers, suggesting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride, and what purification methods ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-aminopropanoic acid derivatives and 6-methylpyridin-2-amine, followed by dihydrochloride salt formation. Key steps include:

- Activation of carboxyl groups : Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation under inert conditions .

- Salt formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) ensures >95% purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity .

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra (DMSO-d6 or D2O) confirm proton environments and carbon backbone. Pyridinyl protons appear as distinct doublets (δ 7.5–8.5 ppm), while the amine and amide protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and confirms the molecular weight (e.g., ~280–300 Da for the free base).

- Elemental Analysis : Matches calculated percentages of C, H, N, and Cl to theoretical values (±0.4%) .

Q. What are the primary biological or chemical research applications of this compound?

- Methodological Answer :

- Medicinal Chemistry : Acts as a precursor for kinase inhibitors or receptor ligands due to its pyridine and amide moieties, which mimic ATP-binding motifs. Example: Structural analogs are tested in in vitro enzyme assays (e.g., tyrosine kinases) .

- Chemical Biology : Used to study protein-ligand interactions via fluorescent tagging (e.g., conjugation with anthracene derivatives for Förster resonance energy transfer (FRET) assays) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to identify low-energy pathways for amide bond formation.

- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction kinetics, favoring polar aprotic solvents (e.g., DMF) for higher yields .

- Machine Learning : Training models on existing reaction data (e.g., temperature, catalyst load) to predict optimal conditions (e.g., 60°C, 12 hr, 1.2 eq. HATU) .

Q. What strategies mitigate instability of intermediates during large-scale synthesis?

- Methodological Answer :

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during coupling, followed by HCl-mediated deprotection.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor intermediate stability in real time .

- Temperature Control : Maintain reactions below 10°C during acid-sensitive steps to prevent decomposition .

Q. How do researchers resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Dose-Response Studies : Perform IC determinations across multiple assays (e.g., enzymatic vs. cell-based) to identify off-target effects.

- Structural Dynamics : Use molecular dynamics simulations (e.g., GROMACS) to assess ligand-receptor binding stability under physiological conditions .

- Meta-Analysis : Cross-reference data with published analogs (e.g., puromycin dihydrochloride derivatives) to identify structural determinants of activity .

Q. What advanced analytical techniques characterize the hydrochloride salt’s hygroscopicity and shelf-life?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.